molecular formula C16H25N5O B6444132 1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640862-74-2

1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6444132
CAS No.: 2640862-74-2
M. Wt: 303.40 g/mol
InChI Key: BSMASWKBOFZUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, otherwise known as AEP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases and conditions. AEP is a piperazinyl-azepane derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. In addition, AEP has been studied for its potential use in the treatment of neurological disorders and cancer.

Scientific Research Applications

AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, including neurological disorders, cancer, and inflammation. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, AEP has been studied for its potential use in the treatment of cancer, including breast cancer, colorectal cancer, and prostate cancer.

Mechanism of Action

The exact mechanism of action of AEP is still not fully understood. However, it is believed that AEP may act by modulating the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). AEP has also been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
AEP has been shown to possess a wide range of biochemical and physiological effects. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, AEP has been shown to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

AEP has been shown to possess a wide range of biological activities and has been studied for its potential use in the treatment of a variety of diseases and conditions. However, there are some limitations to the use of AEP in laboratory experiments. One limitation is that AEP is a small molecule, and as such, it may not be able to penetrate into the deeper layers of cells or tissues. In addition, AEP may not be able to cross the blood-brain barrier, which could limit its potential use in the treatment of neurological disorders.

Future Directions

AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, and has been shown to possess a wide range of biological activities. However, further research is needed to determine the exact mechanism of action of AEP and to evaluate its potential use in the treatment of neurological disorders and cancer. In addition, further research is needed to evaluate the potential use of AEP in combination with other drugs and to investigate its potential use in the treatment of other diseases and conditions.

Synthesis Methods

AEP can be synthesized by a one-pot reaction of 4-pyrimidin-4-ylpiperazine, 1-azepanone, and 1-bromo-2-chloroethane in the presence of a base. This reaction is carried out in an aqueous solution of acetic acid and the resulting product is purified by column chromatography. The synthesized AEP has been reported to have a purity of greater than 95%.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c22-16(21-7-3-1-2-4-8-21)13-19-9-11-20(12-10-19)15-5-6-17-14-18-15/h5-6,14H,1-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMASWKBOFZUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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